molecular formula C8H5F5O B3110851 3,5-Difluoro-4-(trifluoromethoxy)toluene CAS No. 1807176-86-8

3,5-Difluoro-4-(trifluoromethoxy)toluene

Cat. No.: B3110851
CAS No.: 1807176-86-8
M. Wt: 212.12 g/mol
InChI Key: QLGWXAPGYHLRHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for 3,5-Difluoro-4-(trifluoromethoxy)toluene are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, are likely applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(trifluoromethoxy)toluene undergoes various chemical reactions, including:

    Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic aromatic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can lead to the formation of substituted toluenes with various functional groups.

Scientific Research Applications

3,5-Difluoro-4-(trifluoromethoxy)toluene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(trifluoromethoxy)toluene is not well-documented. its effects are likely related to its ability to interact with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and interactions with biological molecules, potentially leading to unique pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-4-(trifluoromethoxy)toluene is unique due to the presence of both difluoro and trifluoromethoxy groups on the toluene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

1,3-difluoro-5-methyl-2-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O/c1-4-2-5(9)7(6(10)3-4)14-8(11,12)13/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGWXAPGYHLRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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